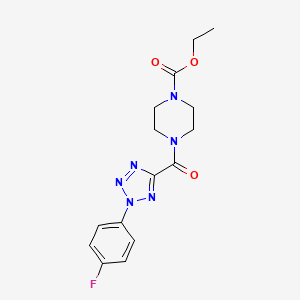
ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H17FN6O3 and its molecular weight is 348.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H17FN6O3, with a molecular weight of approximately 348.34 g/mol. The structure includes a piperazine moiety, which is known for its role in enhancing solubility and bioavailability of pharmaceutical agents. The presence of the tetrazole ring contributes to its potential pharmacological properties, as tetrazoles are often associated with various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, similar to other piperazine derivatives that show activity as serotonin reuptake inhibitors .
- Antitumor Activity : Research indicates that compounds containing tetrazole rings exhibit notable anticancer properties. For instance, studies have shown that tetrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Anticonvulsant Properties : Some derivatives of piperazine have demonstrated anticonvulsant effects, suggesting that this compound could also possess similar activity .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitumor Studies : A study evaluating various tetrazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxicity .
- Pharmacokinetics : In silico studies suggest that the compound has favorable pharmacokinetic properties, including good oral bioavailability due to its ability to form hydrogen bonds and interact with biological membranes effectively .
- Neuropharmacological Evaluation : Preliminary evaluations revealed that the compound could potentially modulate neurotransmitter systems, which may contribute to its anticonvulsant properties. Further research is needed to elucidate the specific pathways involved .
Eigenschaften
IUPAC Name |
ethyl 4-[2-(4-fluorophenyl)tetrazole-5-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O3/c1-2-25-15(24)21-9-7-20(8-10-21)14(23)13-17-19-22(18-13)12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIXIKDIHSZRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














